molecular formula C₆H₁₀N₂O₄ B133762 Diethyl azodicarboxylate (DEAD) CAS No. 1972-28-7

Diethyl azodicarboxylate (DEAD)

Cat. No. B133762
CAS RN: 1972-28-7
M. Wt: 174.15 g/mol
InChI Key: FAMRKDQNMBBFBR-UHFFFAOYSA-N
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Description

Diethyl azodicarboxylate (DEAD) is a versatile compound in organic synthesis, known for its role in a variety of chemical transformations and syntheses. A key aspect of DEAD is its application in the Mitsunobu reaction, which facilitates the synthesis and transformation of natural products like carboxylic acids, phosphoric diesters, imides, and active methylene compounds (Mitsunobu, 1980). DEAD is a diazo compound and an efficient dehydrating agent that converts alcohols to aldehydes, thiols to disulfides, and hydrazines to diazo groups;  it also serves as a good electron acceptor. While DEAD finds utility in many chemical reactions, it is most notably recognized as a key component in the Mitsunobu reaction, which is a common strategy for synthesizing amines, azides, ethers, thioethers, or esters from the corresponding alcohols. It is employed in the synthesis of various natural products and pharmaceuticals such as the anti-HIV drug zidovudine;  FdUMP, an effective antineoplastic agent;  and procarbazine, a chemotherapeutic agent.(Yoneda, 1980).
The compound can be synthesized efficiently from ethyl allophanate in a one-pot process, exhibiting high reactivity during bromination and in the presence of strong nonnucleophilic bases (Kawakubo et al., 2015). DEAD's reactivity is further highlighted in silicon-controlled regioselective ene reactions with homoallylic silanes, leading to the synthesis of cyclic 1,2-dinitrogen compounds (Sarkar et al., 1996).
Fluorous analogues of DEAD have also been synthesized, reducing the need for chromatography in the Mitsunobu reaction, thus enhancing the process's efficiency and cleanliness (Dobbs &  McGregor-Johnson, 2002). Furthermore, DEAD-promoted dehydrogenation of tertiaryamines is an effective method for synthesizing various N-sulfonyl amidine derivatives (Xu et al., 2008).

Common problem

Some frequently asked questions about diethyl azodicarboxylate

What is diethyl azodicarboxylate used for?
Diethyl azodicarboxylate is used in the synthesis of various natural products and pharmaceuticals such as zidovudine, an AIDS drug;  FdUMP, a potent antitumor agent;  and procarbazine, a chemotherapy drug.Diethyl azodicarboxylate (DEAD) has several applications including its use in pharmaceuticals and in different chemical reactions. It is an efficient dehydrogenating agent and is an important reagent in the Mitsunobu reaction.
What is the abbreviation for diethyl azodicarboxylate?
Diethyl azodicarboxylate (DEAD),It stands for diethyl azodicarboxylate, an orange–red liquid that becomes yellow when diluted in a solvent[].
What similar products does diethyl azodicarboxylate?
Its similar product is Diisopropyl azodicarboxylate(DIAD)CAS:2446-83-5
Diisopropyl azodicarboxylate (DIAD) is the diisopropyl ester of azodicarboxylic acid. It is used as a reagent in the production of many organic compounds. It is often used in the Mitsunobu reaction,where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide. It has also been used to generate aza-Baylis-Hillman adducts with acrylates.It can also serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups[][].
  

Scientific Research Applications

Diethyl azodicarboxylate (Diethyl azodicarboxylate (DEAD)) finds diverse applications in scientific research, particularly in the field of organic chemistry. Here are some notable applications:
Synthesis of N-Sulfonyl Amidine Derivatives: Diethyl azodicarboxylate (DEAD) is used in the efficient and mild synthesis of various N-sulfonyl amidine derivatives through the promotion of dehydrogenation of tertiaryamines (Xu et al., 2008).
Oxidant in Heterocycle Synthesis: As an oxidant, Diethyl azodicarboxylate (DEAD) is instrumental in synthesizing various heterocycles and in oxidative dealkylation reactions (Yoneda, 1980).
Dehydrogenation of Organic Compounds: It is utilized in dehydrogenating organic compounds, specifically in oxidizing their hydroxyl groups to form nitroso compounds and isocyanates (Jun &  Fu, 1976).
Carbon-Nitrogen Bond-Forming Reactions: Diethyl azodicarboxylate (DEAD) shows promise in various carbon-nitrogen bond-forming reactions, offering potential for new synthetic strategies (Nair et al., 2008).
Synthesis of Cyclic 1,2-Dinitrogen Compounds: It is used in silicon-controlled regioselective ene reactions with homoallylic silanes for synthesizing cyclic 1,2-dinitrogen compounds (Sarkar et al., 1996).
Oxidation of Alcohols to Carbonyl Compounds: Diethyl azodicarboxylate (DEAD), in combination with catalysts, is effective for oxidizing alcohols to carbonyl compounds, useful in various industrial applications (Cao &  Grée, 2009).
Diels-Alder Reactions: It reacts with steroid dienes in Diels-Alder reactions, producing isomeric adducts (Yoshizawa &  Tomoeda, 1971).
Synthesis of Benzodiazepines: Diethyl azodicarboxylate (DEAD) is used in synthesizing novel benzodiazepines, such as 2-aminoimidazo[1,5-a][1,4]benzodiazepin-1-ones (Walser &  Flynn, 1980).
Ene Reactions Involving Soybean Oil: It exhibits self-curing and thickening behavior at room temperature when mixed with soybean oil, making it an environmentally friendly self-curing agent (Biswas et al., 2008).
Synthesis of Fluorous Azodicarboxylates: Fluorous analogues of Diethyl azodicarboxylate (DEAD) have been synthesized for use in cleaner Mitsunobu reactions, reducing the need for chromatography [(Dobbs &  McGregor-John.

Mechanism of Action

The mechanism of action of Diethyl azodicarboxylate (Diethyl azodicarboxylate (DEAD)) involves facilitating various chemical transformations, including dehydrogenation, oxidation, and bond formation in different organic reactions.
Dehydrogenation of Tertiaryamines: Diethyl azodicarboxylate (DEAD) promotes the dehydrogenation of tertiaryamines to form enamines, which can undergo tandem reactions with sulfonyl azides to yield N-sulfonyl amidine derivatives (Xu et al., 2008).
Oxidative C-H Activation: In metal-free conditions, Diethyl azodicarboxylate (DEAD) mediates oxidative C-H activation for the C1 arylation of tetrahydroisoquinolines (Singh et al., 2014).
Amination of Imidazoheterocycles: It catalyzes the amination of imidazoheterocycles under mild conditions, producing diverse hydrazine and carbamate derivatives (Jiao et al., 2016).
Regioselective Alkynylation: Diethyl azodicarboxylate (DEAD) facilitates regioselective alkynylation of unactivated aliphatic tertiary methylamine with terminal alkynes, providing a simple operation with good yields (Xu &  Li, 2009).
Oxidant Role: It acts as an oxidant, effectively oxidizing several hydrogen or electron donors to give corresponding oxidation products (Yoneda, 1980).
Dehydrogenation of Organic Compounds: Diethyl azodicarboxylate (DEAD) reacts with various alcohols, mercaptans, anilines, and hydrazobenzenes to form aldehydes, ketones, disulfides, and azobenzenes (Jun &  Fu, 1976).
Reactions with Diaryl-1,2-diones: It reacts with diaryl-1,2-diones to produce N,N-dicarboethoxy monohydrazones via a nitrogen to nitrogen migration of a carboethoxy group (Nair et al., 2005).
Ene Reactions with Cyclopentadienyltri-n-butyltin: Diethyl azodicarboxylate (DEAD) reacts with tributylstannyl groups at the cyclopentadiene ring to produce M-ene, leading to dimerization and oligomerization (Kinart et al., 2006).
Diels-Alder Reactions with Steroid Dienes: It reacts with steroid dienes in Diels-Alder reactions to produce two isomeric adducts, with stereochemistry varying at C(16) (Yoshizawa &  Tomoeda, 1971).
Reactions with Trivalent Phosphorus Compounds: Diethyl azodicarboxylate (DEAD) reacts with trivalent phosphorus compounds to produce phosphine oxide, trialkyl phosphates, and phosphorylated alcohols (Mitsunobu et al., 1967).

Biochemical and Physiological Effects

These biochemical and physiological effects of Diethyl azodicarboxylate highlight its role in organic synthesis, particularly in oxidative reactions, acylation, and the formation of complex organic compounds.
Dehydration and Nonphotochemical Oxidation: Diethyl azodicarboxylate (DEAD) can dehydrate isopropyl alcohol and cyclohexanol, and nonphotochemically oxidize many organic compounds to form aldehydes, ketones, disulfides, and azobenzenes (Jun &  Fu, 1976).
Regioselective Alkynylation: It mediates regioselective alkynylation of unactivated aliphatic tertiary methylamine with terminal alkynes under mild conditions (Xu &  Li, 2009).
Promotion of Dehydrogenation of Tertiaryamines: Diethyl azodicarboxylate (DEAD) promotes dehydrogenation of tertiaryamines to afford enamines, which then react with sulfonyl azides to give N-sulfonyl amidine derivatives (Xu et al., 2008).
Selective Acylation of Thymidine: It can selectively acylate the 5'-hydroxyl group of thymidine, leading to the formation of various aroylthyinidines (Mitsunobu et al., 1972).
Conversion of Pyrazolidinones to Olefins: Diethyl azodicarboxylate (DEAD) converts 4,5-diphenyl-3-pyrazolidinone to trans-stilbene, showcasing its oxidative capabilities (Kent &  Anselme, 1968).
Reactions with Cyclopentadiene: It reacts with cyclopentadiene to produce M-ene, leading to dimerization and oligomerization (Kinart et al., 2006).
Synthesis of Imidazoheterocycle-Hydrazines: Diethyl azodicarboxylate (DEAD) can synthesize diverse imidazoheterocycle-hydrazines, which can be converted into carbamates and imidazocinnolines (Jiao et al., 2016).
Oxidant Role: It acts as a strong hydrogen acceptor and oxidant in the syntheses of various heterocycles (Yoneda, 1980).
Formation of (Amino)oxyphosphoranes: Diethyl azodicarboxylate (DEAD) reacts with cyclic phosphites/phosphoramidites to produce structurally diverse penta- and tricyclic hexacoordinate (amino)oxyphosphoranes (Kumar et al., 2006).
Self-curing and Thickening Behavior in Soybean Oil: In soybean oil, Diethyl azodicarboxylate (DEAD) exhibits self-curing and thickening behavior at room temperature due to crosslinking ene reactions (Biswas et al., 2008).

Experimental operation

Experimental Procedure for Diethyl Azodicarboxylate (Diethyl azodicarboxylate (DEAD))

Safety Precautions: Prior to handling Diethyl azodicarboxylate (DEAD), ensure proper personal protective equipment (PPE) including lab coat, gloves, and safety goggles are worn. Perform all operations in a well-ventilated fume hood due to the potential release of toxic gases.
Chemical Handling: Acquire Diethyl azodicarboxylate (DEAD) from a reputable chemical supplier with a high purity grade. Store and handle it in a cool, dry place away from heat sources and incompatible materials. Use only in well-maintained glassware or containers suitable for organics.
Weighing and Dispensing: Use a calibrated balance to accurately weigh the required amount of Diethyl azodicarboxylate (DEAD). Handle with care to prevent spills or exposure. Transfer Diethyl azodicarboxylate (DEAD) using a dedicated spatula or scoopula, avoiding contact with skin or clothing.
Reaction Setup: Incorporate Diethyl azodicarboxylate (DEAD) into the desired reaction mixture according to the specific experimental protocol. Typically, it acts as a nitrogen-transfer reagent, facilitating reactions such as the Mitsunobu reaction or the Curtius rearrangement. Ensure compatibility with other reagents and solvents used in the reaction.
Reaction Monitoring: Monitor the progress of the reaction through appropriate analytical techniques such as TLC (thin-layer chromatography) or NMR (nuclear magnetic resonance) spectroscopy. Adjust reaction conditions or add reagents as necessary to optimize the reaction outcome.
Workup and Product Isolation: Upon completion of the reaction, perform workup procedures to isolate the desired product. This may involve extraction, filtration, or other purification techniques depending on the reaction type and product characteristics.
Waste Disposal: Dispose of any unused or spent Diethyl azodicarboxylate (DEAD) appropriately following institutional guidelines for hazardous waste disposal. Unused Diethyl azodicarboxylate (DEAD) can react violently with water or alcohols and must be deactivated before disposal.
Cleaning and Decontamination: Thoroughly clean and decontaminate all glassware, utensils, and surfaces that have come into contact with Diethyl azodicarboxylate (DEAD) using suitable solvents or cleaning agents. Follow established protocols to prevent cross-contamination.
Documentation: Maintain detailed records of the experimental procedure, including quantities used, reaction conditions, observations, and analytical data. This documentation is crucial for reproducibility and troubleshooting.

Advantages and Limitations for Lab Experiments

Diethyl azodicarboxylate (Diethyl azodicarboxylate (DEAD)) offers several advantages and faces certain limitations in laboratory experiments:

Advantages:

Promotion of Dehydrogenation and Tandem Reactions: Diethyl azodicarboxylate (DEAD) is effective in promoting the dehydrogenation of tertiaryamines, facilitating tandem reactions to synthesize N-sulfonyl amidine derivatives, useful in various synthetic pathways (Xu et al., 2008).
Novel Rearrangements: It is utilized in laboratory experiments to produce N,N-dicarboethoxy monohydrazones via novel rearrangements of diaryl-1,2-diones and triphenylphosphine (Nair et al., 2005).
Enantioselective Organocatalysis: Diethyl azodicarboxylate (DEAD) is used for enantioselective addition of aldehydes and ketones in ionic liquids with chiral organocatalysts, achieving high enantioselectivity (Kotrusz et al., 2005).
Strong Hydrogen Acceptor and Oxidant: As a strong hydrogen acceptor, Diethyl azodicarboxylate (DEAD) is effective as an oxidant in the synthesis of various heterocycles (Yoneda, 1980).
Convenient for Mitsunobu Reaction: It serves as a convenient reagent for the Mitsunobu reaction, a widely used method in synthetic chemistry (Kiankarimi et al., 1999).

Limitations:

High Toxicity: Diethyl azodicarboxylate (DEAD) is known for its high toxicity, which can pose significant health hazards in laboratory settings (Kiankarimi et al., 1999).
Limited Yields in Some Reactions: While Diethyl azodicarboxylate (DEAD) is effective in many reactions, it may yield limited results in certain synthetic processes, especially in more complex or sensitive reactions (Kiankarimi et al., 1999).
Requirement for High Reactivity and Strong Bases in Synthesis: The synthesis of Diethyl azodicarboxylate (DEAD) from diethylhydrazodicarboxylate (DEHD) requires a high level of reactivity during the bromination reaction and the presence of strong nonnucleophilic bases, which can limit its practicality in certain laboratory setups (Kawakubo et al., 2015).
Diethyl azodicarboxylate is a valuable reagent in organic synthesis with a range of applications, but its use must be carefully managed due to toxicity concerns and specific reaction conditions.

Future Directions

Future research directions involving Diethyl azodicarboxylate (Diethyl azodicarboxylate (DEAD)) indicate several promising areas of development, focusing on its versatility in organic synthesis and potential in novel chemical transformations:
Synthesis of Cyclic Hydrazine Derivatives: Diethyl azodicarboxylate (DEAD) in combination with homoallylic silanes can give ene adducts, which can be exploited in the synthesis of cyclic hydrazine derivatives, offering new pathways in nitrogen compound synthesis (Sarkar et al., 1996).
Efficient Dehydrogenation of Tetrahydroquinolines: Its potential in the efficient dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines, indicating a role in the synthesis of complex organic structures (Bang &  Kim, 2018).
Selective Acylation of Nucleosides: The compound can be used to selectively acylate the 5'-hydroxyl group of thymidine, leading to the synthesis of various nucleosides and nucleotides, which could have implications in biochemical and medicinal chemistry (Mitsunobu et al., 1972).
Synthesis of N-Sulfonyl Amidine Derivatives: Diethyl azodicarboxylate (DEAD) promotes dehydrogenation of tertiaryamines, combining with sulfonyl azides for the synthesis of N-sulfonyl amidine derivatives, potentially leading to new organic compounds with diverse applications (Xu et al., 2008).
Fragmentation of Pyrazolidinones: Its use in converting 4,5-diphenyl-3-pyrazolidinone to trans-stilbene through fragmentation of intermediate cyclic β2-carbonyl azo compounds, which may lead to novel pathways in the synthesis of olefins and other organic materials (Kent &  Anselme, 1968).
Novel Reactions with Diaryl-1,2-diones: The reactivity of Diethyl azodicarboxylate (DEAD) with diaryl-1,2-diones and triphenylphosphine to produce N,N-dicarboethoxy monohydrazones suggests potential in discovering new rearrangement reactions (Nair et al., 2005).
Esters Synthesis: Diethyl azodicarboxylate (DEAD)'s ability to prepare esters of carboxylic and phosphoric acids such as allyl valeriate and diethyl N-(diethyl)phosphoryl hydrazodicarboxylate opens up possibilities in ester chemistry and applications (Mitsunobu &  Yamada, 1967).
Novel Tetracyclic Compounds: Diethyl azodicarboxylate (DEAD)'s addition to electron-rich double bonds leading to novel tetracyclic compounds such as [1,2,4]triazino[1′,6′:3,4]imidazo[1,5-a][1,4]benzodiazepines suggests its role in the synthesis of complex heterocyclic structures.

Properties

IUPAC Name

ethyl (NE)-N-ethoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMRKDQNMBBFBR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/N=N/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194348
Record name (E)-Diethyl azodicarboxylate
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Orange liquid; [Merck Index]
Record name Diethyl azodicarboxylate
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Product Name

Diethyl azodicarboxylate

CAS RN

4143-61-7, 1972-28-7
Record name Diethyl azodicarboxylate
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Record name (E)-Diethyl azodicarboxylate
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Record name Diethyl azodiformate
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Record name DIETHYL AZODICARBOXYLATE
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Synthesis routes and methods I

Procedure details

This example demonostrates the preparation and evaluation of a bicarbamate-modified linear butadiene-styrene teleblock copolymer resulting from the addition reaction of diethyl azodicarboxylate with a typical linear butadiene-styrene teleblock copolymer.
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Combine 3,5-di-t-butyl-4-hydroxythiophenol (751mg), diethylazodicarboxylate (496μL, 3.15mmol) and p-dioxane (5mL). Place under an argon atmosphere and stir for 2 hours to give a complex of 3,5-di-t-butyl-4-hydroxythiophenol and diethyl azodicarboxylate.
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
496 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
13,100
Citations
F Yoneda, K Suzuki, Y Nitta - The Journal of Organic Chemistry, 1967 - ACS Publications
… A new nonphotochemical hydrogen abstraction using diethyl azodicarboxylate (1) is … Diethyl azodicarboxylate (1) is a strong electron acceptor since it oxidizes a solution of sodium …
Number of citations: 154 pubs.acs.org
O Mitsunobu - Synthesis, 1981 - thieme-connect.com
… dehydration reactions by the use of diethyl azodicarboxylate (1) and … Therefore, this diethyl azodicarboxylate/triphenylphosphine … phine oxide and diethyl azodicarboxylate is reduced to …
Number of citations: 793 www.thieme-connect.com
WY Yu, WN Sit, KM Lai, Z Zhou… - Journal of the American …, 2008 - ACS Publications
This communication describes the Pd(OAc) 2 -catalyzed ethoxycarbonylation reactions of aromatic C−H bonds using diethyl azodicarboxylate (DEAD) together with Oxone or K 2 S 2 O …
Number of citations: 223 pubs.acs.org
D Morrison - The Journal of Organic Chemistry, 1958 - ACS Publications
… The diethyl azodicarboxylate was made by bromine oxidation of thecorresponding hydrazo ester according to the directions of Kenner and Stedman.6 Thiosulfate washing was avoided …
Number of citations: 66 pubs.acs.org
O Mitsunobu, M Yamada, T Mukaiyama - Bulletin of the Chemical …, 1967 - journal.csj.jp
… When diethyl azodicarboxylate was treated with allyl diethyl phosphite in the presence of n-… amounts of allyl diethyl phosphite and diethyl azodicarboxylate in ether at room temperature, …
Number of citations: 404 www.journal.csj.jp
X Xu, X Li - Organic Letters, 2009 - ACS Publications
Mediated by copper/diethyl azodicarboxylate, regioselective alkynylation of unactivated aliphatic tertiary methylamine with terminal alkyne was successfully established. It is not …
Number of citations: 120 pubs.acs.org
RM Bain, S Sathyamoorthi, RN Zare - Angewandte Chemie, 2017 - Wiley Online Library
… In summary, we have investigated the cycloaddition of diethyl azodicarboxylate with the strained hydrocarbon quadricyclane in microdroplets generated by nanoelectrospray ionization …
Number of citations: 76 onlinelibrary.wiley.com
X Xu, X Li, L Ma, N Ye, B Weng - Journal of the American …, 2008 - ACS Publications
It is shown here for the first time that diethyl azodicarboxylate promotes dehydrogenation of tertiaryamines to afford enamines, which subsequently take place in tandem reactions with …
Number of citations: 127 pubs.acs.org
T Habgood, L Marion - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… Dihydrogelsemine reacts with diethyl azodicarboxylate yielding a carbinolamine which … bromide (6), the use of diethyl azodicarboxylate as a demethylating agent was explored as an …
Number of citations: 13 cdnsciencepub.com
A Zweig, AK Hoffmann - Journal of the American Chemical …, 1963 - ACS Publications
… Results and Discussion Dianion of Diethyl Azodicarboxylate.—The reaction of diethyl azodicarboxylate with two equivalents of potassium in 1,2-dimethoxyethane (DXIE) gives a …
Number of citations: 29 pubs.acs.org

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